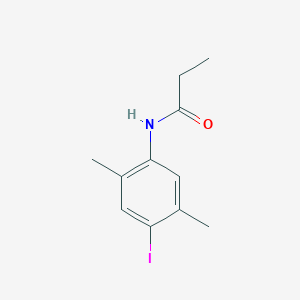
N-(4-iodo-2,5-dimethylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodo-2,5-dimethylphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and industry. This compound is also known as IDMP or 4-iodo-2,5-dimethyl-N-phenylpropanamide and is a derivative of the phenylpropanoid family.
Mécanisme D'action
The mechanism of action of N-(4-iodo-2,5-dimethylphenyl)propanamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are molecules that play a key role in inflammation, pain, and fever. By inhibiting their production, N-(4-iodo-2,5-dimethylphenyl)propanamide is able to reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(4-iodo-2,5-dimethylphenyl)propanamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been found to decrease the expression of inducible nitric oxide synthase, which is involved in the production of nitric oxide, a molecule that plays a role in inflammation and pain. Additionally, N-(4-iodo-2,5-dimethylphenyl)propanamide has been shown to reduce the activity of nuclear factor-kappa B, a transcription factor that plays a role in inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-iodo-2,5-dimethylphenyl)propanamide is its ability to reduce inflammation, pain, and fever. This makes it a useful tool for studying the mechanisms underlying these processes. Additionally, its antibacterial and antifungal activities make it a potential candidate for the development of new antibiotics and antifungal agents.
However, one of the limitations of N-(4-iodo-2,5-dimethylphenyl)propanamide is its potential toxicity. It has been found to be toxic to some cell lines at high concentrations, and its long-term effects on human health are not fully understood.
Orientations Futures
There are several future directions for research on N-(4-iodo-2,5-dimethylphenyl)propanamide. One area of research is the development of new drugs based on this compound. Its anti-inflammatory, analgesic, and antipyretic properties make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis.
Another area of research is the study of its mechanism of action. Although the compound has been shown to inhibit the activity of cyclooxygenase enzymes, the exact mechanism by which it exerts its effects is not fully understood. Further research is needed to elucidate the molecular pathways involved.
Finally, there is a need for further studies on the toxicity of N-(4-iodo-2,5-dimethylphenyl)propanamide. Although it has been shown to be toxic to some cell lines at high concentrations, its long-term effects on human health are not fully understood. Further studies are needed to determine the safety of this compound for use in humans.
Méthodes De Synthèse
The synthesis of N-(4-iodo-2,5-dimethylphenyl)propanamide involves the reaction between 4-iodo-2,5-dimethylbenzaldehyde and N-phenylpropanamide. This reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide and is carried out in an organic solvent such as ethanol or dimethylformamide. The product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(4-iodo-2,5-dimethylphenyl)propanamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. The compound has also been tested for its ability to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Additionally, it has been found to have antibacterial and antifungal activities.
Propriétés
Nom du produit |
N-(4-iodo-2,5-dimethylphenyl)propanamide |
|---|---|
Formule moléculaire |
C11H14INO |
Poids moléculaire |
303.14 g/mol |
Nom IUPAC |
N-(4-iodo-2,5-dimethylphenyl)propanamide |
InChI |
InChI=1S/C11H14INO/c1-4-11(14)13-10-6-7(2)9(12)5-8(10)3/h5-6H,4H2,1-3H3,(H,13,14) |
Clé InChI |
IQXLXRKULSHSRM-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=C(C(=C1)C)I)C |
SMILES canonique |
CCC(=O)NC1=C(C=C(C(=C1)C)I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B301496.png)
![9-{4-[(4-fluorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B301497.png)
![methyl 2-{2,5-dimethyl-3-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B301498.png)
![ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301499.png)
![ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301500.png)
![ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301501.png)
![ethyl (5Z)-5-[[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301502.png)
![ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate](/img/structure/B301506.png)
![N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylacrylamide](/img/structure/B301507.png)
![10-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-7-(4-chlorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B301510.png)
![10-[4-(benzyloxy)-3-ethoxybenzylidene]-7-(3-methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B301512.png)
![(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2,3-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B301514.png)
![N-benzyl-2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301518.png)
![N-(2-{[2-(1,2-dihydro-5-acenaphthylenylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B301519.png)